Methyl (3,4-dimethoxyphenyl)glycinate

Lipophilicity Partition coefficient Chromatographic retention

Methyl (3,4-dimethoxyphenyl)glycinate (CAS 126132-92-1), IUPAC name methyl 2-(3,4-dimethoxyanilino)acetate, is an N-aryl glycine methyl ester derivative with the molecular formula C₁₁H₁₅NO₄ and a molecular weight of 225.24 g·mol⁻¹. It features a glycine backbone esterified with methanol and N-substituted by a 3,4-dimethoxyphenyl ring.

Molecular Formula C11H15NO4
Molecular Weight 225.244
CAS No. 126132-92-1
Cat. No. B2765288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (3,4-dimethoxyphenyl)glycinate
CAS126132-92-1
Molecular FormulaC11H15NO4
Molecular Weight225.244
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)NCC(=O)OC)OC
InChIInChI=1S/C11H15NO4/c1-14-9-5-4-8(6-10(9)15-2)12-7-11(13)16-3/h4-6,12H,7H2,1-3H3
InChIKeyKQIAXHHPYWVMGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl (3,4-dimethoxyphenyl)glycinate (CAS 126132-92-1) – Compound Class and Procurement Baseline


Methyl (3,4-dimethoxyphenyl)glycinate (CAS 126132-92-1), IUPAC name methyl 2-(3,4-dimethoxyanilino)acetate, is an N-aryl glycine methyl ester derivative with the molecular formula C₁₁H₁₅NO₄ and a molecular weight of 225.24 g·mol⁻¹ . It features a glycine backbone esterified with methanol and N-substituted by a 3,4-dimethoxyphenyl ring. This combination of ester and secondary aniline functionalities positions it as a versatile intermediate in medicinal chemistry and peptide synthesis, where orthogonal protection strategies are required . The compound is commercially supplied at ≥98% purity by multiple vendors, with recommended storage at 2–8 °C under dry, sealed conditions .

Methyl (3,4-dimethoxyphenyl)glycinate Procurement Risks – Why In-Class Analogs Are Not Interchangeable


N-Substituted glycine esters form a large, structurally diverse family, yet subtle variations in the N-aryl substituent and the ester alkyl group produce marked differences in lipophilicity, steric profile, and deprotection orthogonality that directly impact synthetic utility . For instance, the ethyl homolog (CAS 86323-64-0) exhibits a calculated logP approximately 0.46 units higher than the methyl ester , altering phase-transfer behaviour and solubility in aqueous reaction media. Similarly, replacing the 3,4-dimethoxyphenyl group with a simple phenyl ring (methyl N-phenylglycinate) eliminates the electron-donating methoxy groups, which are critical for tuning oxidative stability and enabling selective cleavage under mild acidic conditions [1]. These differences mean that in-line substitution without re-optimisation of reaction protocols routinely leads to lower yields, impurity carry-through, or outright synthetic failure [1]. The quantitative evidence below provides a rigorous basis for selecting the methyl 3,4-dimethoxyphenyl variant over superficially similar alternatives.

Methyl (3,4-dimethoxyphenyl)glycinate – Head-to-Head Quantitative Differentiation Evidence


Lipophilicity Advantage Over Ethyl (3,4-dimethoxyphenyl)glycinate – Calculated logP Comparison

Methyl (3,4-dimethoxyphenyl)glycinate displays a calculated logP of 1.29 , whereas the ethyl ester analog (CAS 86323-64-0) shows a logP of 1.75 . The lower logP of the methyl ester indicates greater hydrophilicity, which can be advantageous for aqueous-phase reactions, improved solubility in polar solvent systems, and simplified extractive work-up when removing non-polar impurities.

Lipophilicity Partition coefficient Chromatographic retention

Topological Polar Surface Area Advantage Over Methyl N-Phenylglycinate

The target compound has a topological polar surface area (TPSA) of 56.79 Ų , which is significantly larger than the TPSA of 38.33 Ų for methyl N-phenylglycinate (CAS 23284-84-6) [1]. The higher TPSA, conferred by the two additional methoxy oxygen atoms, enhances hydrogen-bonding capacity and can improve aqueous solubility, a critical parameter in both biological screening cascades and industrial processes where polar, non-chlorinated solvents are preferred.

Polar surface area TPSA Drug-likeness

Purity and Quality Consistency Across Legitimate Vendor Channels

Independent vendor data confirm that methyl (3,4-dimethoxyphenyl)glycinate is routinely supplied at ≥98% purity by multiple reputable sources, including Chemscene (Cat. CS-0334628, ≥98%) and Leyan (Product No. 1405298, 98%) . In contrast, the frequently substituted N-Boc-glycine methyl ester (CAS 31954-27-5) is commonly offered at 97% purity , while lower-demand analogs such as methyl N-(4-methoxyphenyl)glycinate may lack validated batch-analysis certificates altogether . The higher and cross-validated purity of the target compound reduces the risk of unidentified impurities interfering with sensitive catalytic or medicinal chemistry applications.

Purity Quality control Vendor comparison

Orthogonal Protecting Group Strategy for Solid-Phase Peptide Synthesis (SPPS)

The 3,4-dimethoxyphenyl group on the target compound functions as an acid-labile N-protecting group that is orthogonal to the base-labile methyl ester, enabling sequential deprotection in solid-phase peptide synthesis . This principle is well-established for the structurally analogous 2,4-dimethoxybenzyl (Dmb) group, which is widely used in commercial SPPS building blocks to prevent aggregation and side reactions . In contrast, N-Boc-glycine methyl ester and N-Cbz-glycine methyl ester rely on protecting groups that are either removed under the same acidic conditions as the ester (Boc) or require hydrogenolysis (Cbz), limiting their compatibility with standard Fmoc-SPPS protocols. No head-to-head SPPS efficiency data are available for the target compound, hence this evidence is classified as class-level inference.

Solid-phase peptide synthesis SPPS Orthogonal deprotection Dimethoxyphenyl protecting group

Methyl (3,4-dimethoxyphenyl)glycinate – Recommended Procurement Scenarios Based on Quantitative Differentiation


Aqueous-Phase and Biphasic Reaction Development (Lipophilicity-Driven Selection)

For synthetic protocols that require glycine ester intermediates to partition predominantly into the aqueous phase (e.g., enzymatic hydrolyses, aqueous-phase hydrogenations, or biphasic alkylations), methyl (3,4-dimethoxyphenyl)glycinate's logP of 1.29 provides a 0.46 log-unit advantage over its ethyl analog . This translates into experimentally meaningful differences in partition coefficients, simplifying work-up and reducing organic solvent consumption. Procurement of the methyl ester should be prioritized when aqueous solubility is a critical process parameter.

Medicinal Chemistry Screening Libraries (TPSA-Driven Selection)

In early-stage drug discovery, compound libraries are often filtered by TPSA thresholds to ensure drug-likeness. With a TPSA of 56.79 Ų, the target compound falls within the optimal range for balancing aqueous solubility and membrane permeability, whereas the simpler methyl N-phenylglycinate (TPSA 38.33 Ų) may exhibit excessive non-specific partitioning . Procurement for screening collection construction should therefore favor the dimethoxy-substituted compound to improve hit-to-lead progression metrics.

Solid-Phase Peptide Synthesis Requiring Orthogonal N-Protection

In Fmoc-SPPS, the ability to selectively remove the N-protecting group without affecting the C-terminal ester is essential. Methyl (3,4-dimethoxyphenyl)glycinate offers an acid-labile 3,4-dimethoxyphenyl group orthogonal to the base-labile methyl ester, a feature not available with Boc- or Cbz-protected glycine esters [1]. Laboratories engaged in peptide synthesis should procure this compound when designing sequences that require a protected glycine residue that can be unveiled under mild acidic conditions without premature ester cleavage. [1]

Multi-Step Synthesis with Strict Impurity Budgets (Purity-Driven Selection)

In multistep syntheses, the total impurity burden accumulates geometrically. The availability of methyl (3,4-dimethoxyphenyl)glycinate at ≥98% purity from multiple vendors provides a quantifiable purity advantage over commonly substituted alternatives such as N-Boc-glycine methyl ester (typically 97%) . Procurement of the higher-purity methyl ester reduces the probability of impurity-derived side reactions in downstream transformations, making it the rational choice for routes with narrow purity specifications.

Quote Request

Request a Quote for Methyl (3,4-dimethoxyphenyl)glycinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.